1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride
CAS No.: 1311318-41-8
Cat. No.: VC5034395
Molecular Formula: C9H15ClN2S
Molecular Weight: 218.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311318-41-8 |
|---|---|
| Molecular Formula | C9H15ClN2S |
| Molecular Weight | 218.74 |
| IUPAC Name | 1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)9(10)4-2-3-5-9;/h6H,2-5,10H2,1H3;1H |
| Standard InChI Key | XLFWLECSFKASFR-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)C2(CCCC2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopentane ring fused to a 4-methyl-1,3-thiazole group via a carbon-nitrogen bond. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with a methyl group at the 4-position, enhancing steric and electronic effects. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Key structural descriptors include:
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IUPAC Name: 1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride
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SMILES: CC1=CSC(=N1)C2(CCCC2)N.Cl
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InChI Key: XLFWLECSFKASFR-UHFFFAOYSA-N
The cyclopentane ring adopts a puckered conformation, reducing ring strain compared to smaller cycloalkanes, while the thiazole’s aromaticity contributes to planar stability.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | 218.74 |
| CAS Number | 1311318-41-8 |
| PubChem CID | 54593703 |
| Solubility | Not fully characterized |
The compound’s LogP (partition coefficient) remains unmeasured, but its hydrochloride form likely enhances polarity, favoring solubility in polar solvents.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Cyclopentan-1-amine Preparation: Cyclopentane is functionalized via nitration followed by reduction to yield cyclopentan-1-amine.
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Thiazole Formation: 4-Methyl-1,3-thiazole is synthesized from thioamides and α-haloketones under basic conditions.
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Coupling Reaction: A nucleophilic substitution or cross-coupling reaction links the cyclopentane and thiazole moieties.
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Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.
Critical parameters include temperature control (60–80°C for coupling) and catalyst selection (e.g., palladium for cross-coupling). Yields are optimized by maintaining anhydrous conditions and inert atmospheres.
Analytical Validation
Post-synthesis characterization employs:
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Nuclear Magnetic Resonance (NMR): and NMR confirm structural integrity. For example, the thiazole proton resonates at δ 7.2–7.5 ppm.
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Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 218.7 [M+H].
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Infrared Spectroscopy (IR): Stretching vibrations at 1650 cm (C=N) and 750 cm (C-S) validate functional groups.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates inhibitory activity against microbial enzymes involved in cell wall synthesis, notably penicillin-binding proteins (PBPs). Its thiazole moiety mimics the β-lactam structure of antibiotics, enabling competitive binding to active sites. Preliminary in vitro assays show MIC (Minimum Inhibitory Concentration) values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationships (SAR)
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Cyclopentane Ring: Smaller rings (e.g., cyclobutane derivatives) reduce steric hindrance but increase ring strain, compromising stability .
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Thiazole Substitution: Methyl at the 4-position enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs .
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Hydrochloride Salt: Ionization at physiological pH enhances solubility and bioavailability compared to the free base.
Comparative Analysis with Structural Analogs
The cyclopentane derivative strikes a balance between stability and bioactivity, outperforming cycloheptane analogs in enzymatic assays .
Future Research Directions
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Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles in animal models.
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Toxicity Profiling: Assess acute and chronic toxicity to establish safety margins.
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Analog Synthesis: Explore substitutions on the thiazole ring (e.g., halogens) to enhance potency.
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Crystallographic Studies: Resolve X-ray structures of enzyme-inhibitor complexes to guide rational drug design.
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